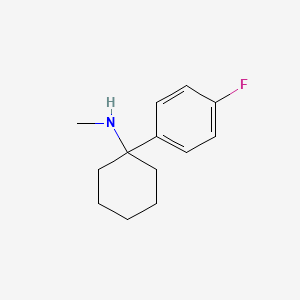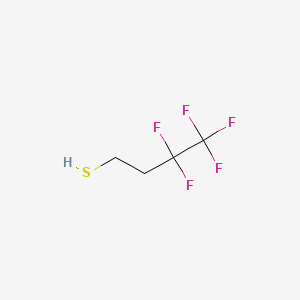
Thiols, C4-10, gamma-omega-perfluoro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiols, C4-10, gamma-omega-perfluoro, are a class of organic compounds characterized by the presence of a thiol group (-SH) attached to a perfluorinated carbon chain ranging from four to ten carbon atoms. These compounds are known for their unique chemical properties, including high thermal stability and resistance to oxidation, making them valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiols, C4-10, gamma-omega-perfluoro, typically involves the reaction of perfluorinated alkyl halides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of these thiols often involves large-scale chemical reactors where the reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
Thiols, C4-10, gamma-omega-perfluoro, undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Aplicaciones Científicas De Investigación
Thiols, C4-10, gamma-omega-perfluoro, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules and as reagents in various chemical reactions.
Biology: Employed in the study of protein structure and function, as thiol groups are present in many biological molecules.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents due to their unique chemical properties.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants
Mecanismo De Acción
The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro, involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiols, C2-8, gamma-omega-perfluoro: Similar in structure but with shorter carbon chains.
Thiols, C8-20, gamma-omega-perfluoro: Similar in structure but with longer carbon chains
Uniqueness
Thiols, C4-10, gamma-omega-perfluoro, are unique due to their specific carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes them particularly useful in applications where both properties are desired, such as in surfactants and specialty chemicals .
Propiedades
Número CAS |
68140-19-2 |
|---|---|
Fórmula molecular |
C4H5F5S |
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluorobutane-1-thiol |
InChI |
InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 |
Clave InChI |
WEILNYJKAUGBAU-UHFFFAOYSA-N |
SMILES canónico |
C(CS)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


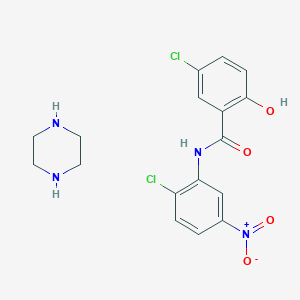
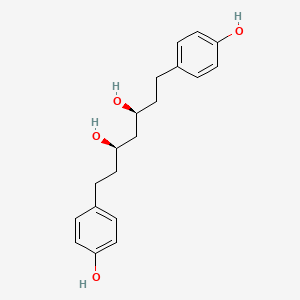
![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)
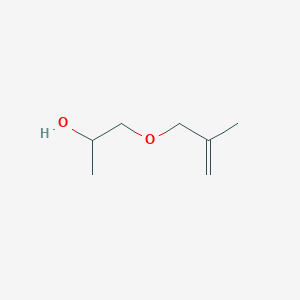
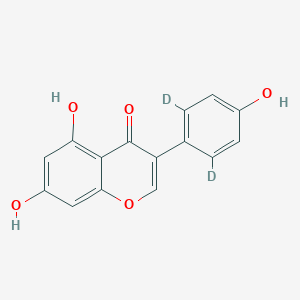
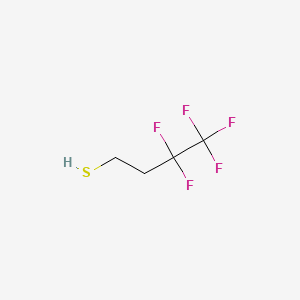
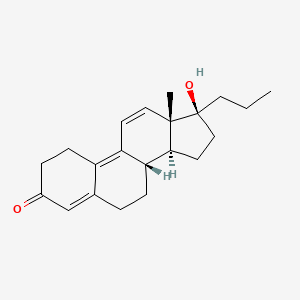
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
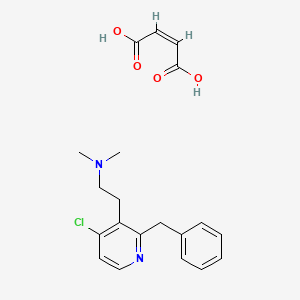
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)
